molecular formula C6H13N3OS B4611785 2-acetyl-N-propylhydrazinecarbothioamide

2-acetyl-N-propylhydrazinecarbothioamide

Cat. No.: B4611785
M. Wt: 175.25 g/mol
InChI Key: PFJHNVBKXXYRAY-UHFFFAOYSA-N
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Description

2-acetyl-N-propylhydrazinecarbothioamide is an organic compound with the molecular formula C6H13N3OS It is a derivative of hydrazinecarbothioamide, featuring an acetyl group and a propyl group attached to the nitrogen atoms

Scientific Research Applications

2-acetyl-N-propylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-propylhydrazinecarbothioamide typically involves the reaction of propylhydrazinecarbothioamide with acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent side reactions. The reaction can be represented as follows:

Propylhydrazinecarbothioamide+Acetic AnhydrideThis compound+Acetic Acid\text{Propylhydrazinecarbothioamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Propylhydrazinecarbothioamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Mechanism of Action

The mechanism of action of 2-acetyl-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-methylhydrazinecarbothioamide
  • 2-acetyl-N-ethylhydrazinecarbothioamide
  • 2-acetyl-N-butylhydrazinecarbothioamide

Uniqueness

2-acetyl-N-propylhydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl group influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-acetamido-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-3-4-7-6(11)9-8-5(2)10/h3-4H2,1-2H3,(H,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHNVBKXXYRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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